molecular formula C21H23ClN4O4S B2969378 N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide CAS No. 952893-34-4

N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide

Cat. No. B2969378
CAS RN: 952893-34-4
M. Wt: 462.95
InChI Key: QYHSWRVMMUNZJY-UHFFFAOYSA-N
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Description

N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide, also known as DPB11, is a chemical compound that has been extensively studied for its potential use in scientific research. DPB11 has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail.

Scientific Research Applications

Anticancer Activity

Compounds containing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their anticancer activity. For instance, derivatives have been tested against various cancer cell lines, showing moderate to excellent activity, highlighting the potential of these compounds in cancer research and treatment (B. Ravinaik et al., 2021).

Antimicrobial and Antitubercular Activity

Several studies have synthesized oxadiazole derivatives and evaluated them for antimicrobial and antitubercular activity. These compounds have shown significant activity against various microbial strains, suggesting their potential as lead compounds for the development of new antimicrobial and antitubercular agents (S. L. Machado et al., 2005; P. Dighe et al., 2012).

Photoinduced Molecular Rearrangements

Research on the photochemistry of oxadiazoles has explored their behavior under irradiation, leading to molecular rearrangements that offer pathways for synthesizing novel compounds. This demonstrates the chemical versatility of oxadiazole derivatives and their potential in synthetic organic chemistry (N. Vivona et al., 1997).

Nematocidal Activity

Novel oxadiazole derivatives have been synthesized with a focus on their nematocidal activity. Some of these compounds have shown promising results against Bursaphelenchus xylophilus, indicating their potential as lead compounds for developing new nematicides (Dan Liu et al., 2022).

properties

IUPAC Name

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O4S/c1-3-12-26(13-4-2)31(28,29)18-10-8-15(9-11-18)19(27)23-21-25-24-20(30-21)16-6-5-7-17(22)14-16/h5-11,14H,3-4,12-13H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHSWRVMMUNZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide

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